
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ETNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETNA belongs to the class of acrylamide derivatives, which have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is not fully understood; however, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory responses. This compound has also been reported to exhibit antioxidant activity, which may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has some limitations, including its low solubility in water and limited availability.
Orientations Futures
Future research on (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide should focus on elucidating its mechanism of action and exploring its therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. Moreover, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective drugs. Finally, the use of this compound as a tool for studying the role of MMPs and NF-κB in disease pathogenesis may provide valuable insights into the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the condensation reaction between 4-ethoxybenzaldehyde and 2-aminothiazole in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 5-nitro-2-thiophenecarboxylic acid in the presence of N,N-dimethylformamide and triethylamine to yield the final product, this compound. The purity and yield of the product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
(E)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-2-25-13-5-3-12(4-6-13)15-11-26-18(19-15)20-16(22)9-7-14-8-10-17(27-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWGHGUQURODU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
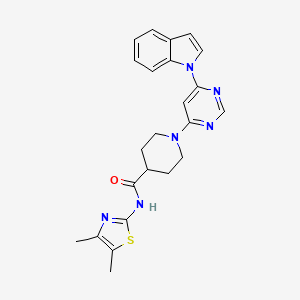
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
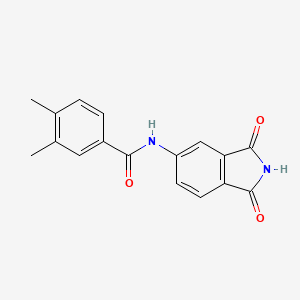
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
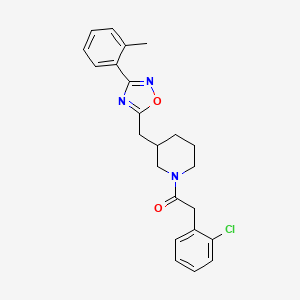
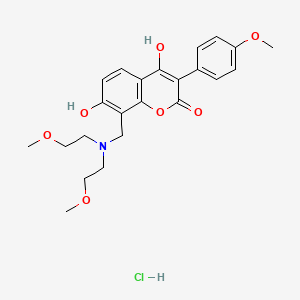

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)
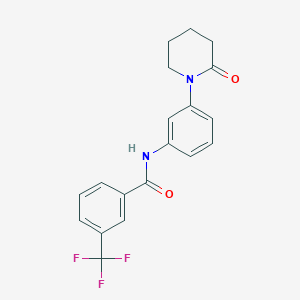
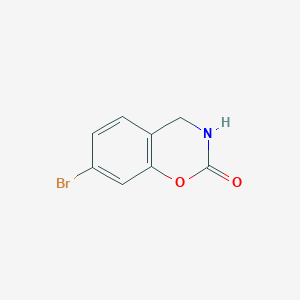
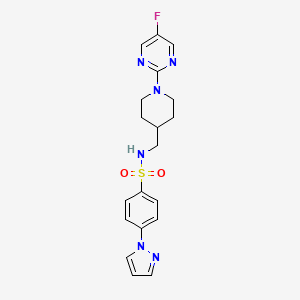
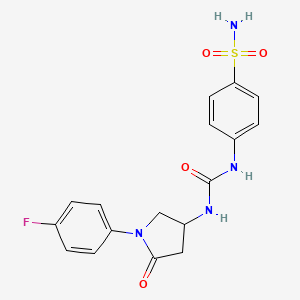
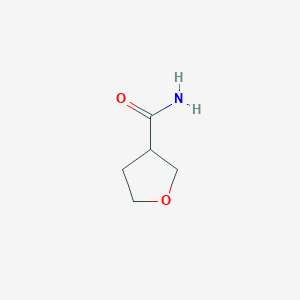
![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
